molecular formula C8H9FO B8672987 2-Ethyl-5-fluorophenol CAS No. 1147351-77-6

2-Ethyl-5-fluorophenol

Cat. No. B8672987
M. Wt: 140.15 g/mol
InChI Key: OELSRILEABAUDK-UHFFFAOYSA-N
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Patent
US07576098B2

Procedure details

Triethylsilane (3.1 mL, 19.5 mmol) was added dropwise to a solution of 1-(4-fluoro-2-hydroxyphenyl)ethanone (1 g, 6.5 mmol) in TFA (13 mL). The mixture was stirred at ambient temperature and concentrated. Purification by flash chromatography (19:1, hexanes/EtOAc) afforded 600 mg of 2-ethyl-5-fluorophenol as a clear oil. Et3N (1.2 mL, 8.6 mmol) and TBSCl (715 mg, 4.7 mmol) were added to a solution of intermediate 386.2 (600 mg, 4.3 mmol) in CH2Cl2 and the solution was stirred overnight. Water was added to the mixture and it was extracted with CH2Cl2. The organics were combined, washed with brine, dried (Na2SO4) and concentrated. Purification by flash chromatography (hexanes) yielded 768 mg of Intermediate 386.3 as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 0.23 (s, 6H) 1.01 (s, 9H) 1.15 (t, J=7.46 Hz, 3H) 2.55 (q, J=7.58 Hz, 2H) 6.49 (dd, J=10.52, 2.45 Hz, 1H) 6.59 (dt, J=8.38, 2.57 Hz, 1H) 7.01-7.08 (m, 1H).
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.[F:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=O)[CH3:16])=[C:11]([OH:18])[CH:10]=1>C(O)(C(F)(F)F)=O>[CH2:15]([C:12]1[CH:13]=[CH:14][C:9]([F:8])=[CH:10][C:11]=1[OH:18])[CH3:16]

Inputs

Step One
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C(C)=O)O
Name
Quantity
13 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (19:1, hexanes/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=C(C=C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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